DPA-714

Übersicht

Beschreibung

DPA-714 is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications.It is also a PET tracer binding the TSPO receptor and highly expressed in myeloid cells.

Wirkmechanismus

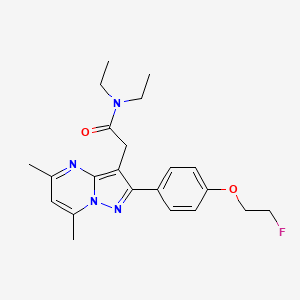

DPA-714, also known as Y1H4D2VKZD or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a potent ligand for the translocator protein (TSPO) . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is found on the outer mitochondrial membrane and has the highest expression in steroidogenic tissues . It is dramatically upregulated under pathologic conditions, with activated microglia being the main cell type expressing the TSPO at sites of central nervous system pathology .

Mode of Action

This compound interacts with its target, the TSPO, by binding to it with high affinity . This interaction stimulates the synthesis of pregnenolone, a steroid hormone, at levels 80% above the baseline . The ability of this compound to increase pregnenolone synthesis was measured with rat C6 glioma cells .

Biochemical Pathways

The binding of this compound to TSPO triggers the synthesis of pregnenolone, which is a key step in the steroidogenic pathway . This leads to the production of various steroid hormones, which can have downstream effects on numerous physiological processes, including inflammation and immune response.

Pharmacokinetics

This compound exhibits rapid penetration and good retention in the brain, as demonstrated by PET studies . The metabolism and plasma pharmacokinetics of this compound can be influenced by factors such as age, sex, body mass index, and TSPO binding affinity status . For instance, this compound metabolism falls with age and BMI and is significantly faster in females than in males .

Result of Action

The binding of this compound to TSPO and the subsequent increase in pregnenolone synthesis can lead to a decrease in microglial activation and an increase in neuronal survival . This suggests potential neuroprotective effects of this compound .

Action Environment

Environmental factors, such as the presence of co-medications, can influence the action of this compound . For example, co-medications identified as inhibitors or inducers of CYP3A4, known to catalyze this compound metabolism, can cause a significant increase or decrease in this compound levels .

Biochemische Analyse

Biochemical Properties

DPA-714 plays a crucial role in biochemical reactions by specifically binding to the translocator protein (TSPO). TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, where it is metabolized into pregnenolone by cytochrome P-450 side-chain cleavage . This compound interacts with TSPO with high affinity, displaying a dissociation constant (Kd) of 7.0 nM . This interaction stimulates pregnenolone synthesis at levels 80% above the baseline . Additionally, this compound has been shown to decrease microglial activation and increase neuronal survival in models of excitotoxic neurodegeneration .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stimulate pregnenolone synthesis in rat C6 glioma cells . It also affects the activation of microglia, which are the main cell type expressing TSPO at sites of central nervous system pathology . By binding to TSPO, this compound reduces microglial activation and promotes neuronal survival, suggesting potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to TSPO, which is dramatically upregulated under pathologic conditions . This binding interaction leads to the stimulation of pregnenolone synthesis and the modulation of neuroinflammatory processes . This compound’s effects are mediated through its ability to selectively bind to TSPO, as demonstrated by PET studies showing rapid penetration and good retention of the compound in the brain . The binding of this compound to TSPO is reversible, as evidenced by radioligand washout upon the injection of nonlabeled this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies using [18F]this compound PET imaging have shown that the compound accumulates in specific brain regions following status epilepticus and is maintained in these regions for up to 7 days . This accumulation is correlated with the activation of microglia, indicating that this compound can be used to monitor neuroinflammation over time . The stability and degradation of this compound in laboratory settings have been optimized to ensure consistent radiochemical yields and molar activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats with induced rheumatoid arthritis, the uptake of [18F]this compound in swollen ankles was dose-dependent, with higher doses resulting in increased uptake . Additionally, in a mouse model of stroke, the administration of this compound alleviated injury-induced neuroinflammation in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-dealkylation, methyl and/or phenyl hydroxylations, and O-dealkylation . These metabolic reactions are catalyzed by enzymes such as CYP4503A and CYP4501A . In vivo studies have shown that this compound is rapidly metabolized into at least three polar radiometabolites, which are excreted through the urinary system . The main route of elimination of this compound is through the liver, with radiometabolites being excreted in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with TSPO . The compound shows high uptake in the kidneys, heart, liver, and gallbladder, as demonstrated by whole-body PET experiments . The transport of this compound is facilitated by its binding to TSPO, which is highly expressed in steroidogenic tissues and at sites of neuroinflammation . This binding ensures the localization and accumulation of this compound in specific tissues and organs .

Subcellular Localization

The subcellular localization of this compound is primarily on the outer mitochondrial membrane, where TSPO is located . This localization is crucial for the compound’s activity, as it allows this compound to interact with TSPO and modulate its function . The targeting of this compound to the outer mitochondrial membrane is facilitated by its high affinity for TSPO and the presence of specific binding sites on the protein . This subcellular localization is essential for the compound’s role in stimulating pregnenolone synthesis and modulating neuroinflammatory processes .

Biologische Aktivität

DPA-714, also known as [^18F]this compound, is a novel radioligand that specifically targets the translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane and is overexpressed in activated microglia and macrophages during neuroinflammation. This compound has garnered attention for its potential applications in imaging and understanding various neurological conditions, including neurodegenerative diseases and stroke.

This compound exhibits a high affinity for TSPO, with a dissociation constant (K_d) of approximately 7.0 nM, indicating its strong binding capability to this protein. In vitro studies have demonstrated that this compound significantly stimulates pregnenolone synthesis in rat C6 glioma cells, achieving levels 80% above baseline . This activity suggests that this compound may play a role in modulating steroidogenesis, which is crucial for various physiological processes.

In Vivo Studies

In vivo experiments using positron emission tomography (PET) have shown that this compound can effectively visualize neuroinflammation. For instance, in rats with unilateral quinolinic acid lesions, an eight-fold increase in the uptake of [^18F]this compound was observed in the ipsilateral striatum compared to the contralateral side. This uptake was selectively inhibited by pre-treatment with PK11195, confirming the specificity of this compound for TSPO .

Table 1: Summary of In Vivo Findings with this compound

| Study Type | Subject Model | Key Findings |

|---|---|---|

| In Vitro | Rat C6 glioma cells | Increased pregnenolone synthesis (80% above baseline) |

| In Vivo | Rats with QA lesions | 8-fold higher uptake in ipsilateral striatum |

| PET Imaging | Baboon brain | Rapid penetration and good retention |

Clinical Implications

This compound has been investigated as a biomarker for various conditions associated with neuroinflammation. Its ability to bind to activated macrophages makes it a promising candidate for imaging inflammatory processes not only in the brain but also in peripheral tissues. For example, studies have indicated that [^18F]this compound can effectively track inflammation in models of rheumatoid arthritis (RA), showing significant uptake correlated with clinical severity .

Case Studies and Research Findings

- Neuroinflammation Imaging : In a study involving rats treated with Mycobacterium tuberculosis (Mtb) to induce RA-like symptoms, [^18F]this compound uptake was significantly higher in inflamed tissues compared to controls. Mean values were reported as 0.52 ± 0.18% injected dose per cubic centimeter (ID/cc) for treated rats versus 0.19 ± 0.09 ID/cc for non-treated rats, demonstrating its potential as a clinical imaging tool for inflammatory diseases .

- Stroke Recovery : this compound has also been explored in the context of stroke recovery. Research indicates that targeting TSPO may facilitate recovery processes post-stroke by modulating inflammatory responses, although more extensive clinical trials are needed to establish definitive therapeutic benefits .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZZFWBNYJNHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121798 | |

| Record name | DPA 714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958233-07-3 | |

| Record name | N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958233-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPA-714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPA 714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPA-714 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.